N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMTS, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. DMTS is structurally similar to other compounds that have been found to have therapeutic effects, and research has shown that it may have similar properties.
Scientific Research Applications
Anticonvulsant Activity
A study by Aktürk et al. (2002) identified anticonvulsant activities in omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. These compounds showed effectiveness against seizures induced by maximal electroshock (MES), highlighting the potential of such chemical structures in anticonvulsant applications (Aktürk et al., 2002).
Tumor Inhibition and Antioxidant Properties
M. Faheem's research (2018) on novel derivatives of 1,3,4-oxadiazole and pyrazole, including compounds structurally similar to the subject compound, showed significant potential for tumor inhibition and antioxidant activities. These findings suggest a role in combating cancer and oxidative stress (Faheem, 2018).
Carbonic Anhydrase Inhibitory Activities
A study by Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides, which are similar to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. These compounds displayed inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions involving these enzymes (Kucukoglu et al., 2016).
Antinociceptive Pharmacology
Research by Porreca et al. (2006) on a compound structurally related to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide highlighted its antinociceptive properties, indicating its potential in pain management therapies (Porreca et al., 2006).
Antimicrobial and Enzyme Inhibition
A study by Rehman et al. (2013) synthesized derivatives including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, similar to the subject compound. These compounds demonstrated significant activity against acetylcholinesterase and lipoxygenase enzymes, suggesting potential in antimicrobial applications (Rehman et al., 2013).
Photophysical Properties
Research by Watanabe et al. (2010) explored sulfanyl-substituted bicyclic dioxetanes, which share structural characteristics with the compound . This study's focus on chemiluminescence properties indicates potential applications in photophysical and photochemical studies (Watanabe et al., 2010).
Cardiovascular Effects
Diederen and Kadatz (1981) researched benzimidazole derivatives, which are structurally related to the target compound. Their impact on cardiovascular activities, particularly on heart rate and blood pressure, suggests potential implications in cardiovascular pharmacology (Diederen & Kadatz, 1981).
Photochromism Studies
A study by Bai et al. (2010) on dimers of 4,5‐diaryl‐2‐(2,5‐dimethylthiophen‐3‐yl)imidazolyl, closely related to the subject compound, investigated photochromism in solutions. This reveals possible applications in material sciences and photodynamic therapies (Bai et al., 2010).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-12-16(26-2)8-9-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDDBWSKDQMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
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